Diimine-Dioxime Ligand Synthesis: Solvent Effect
In the synthesis of the diimine-dioxime ligand LH2 (3,3'-(1,4-butanediyl-dinitrilo)bis-2-pentanone, 2,2'-dioxime) via Schiff base condensation of 2-hydroxyimino-3-pentanone with 1,4-diaminobutane, a protic solvent (C2H5OH) yields 78% product, whereas an aprotic solvent (benzene) yields only 30% [1]. This 48-percentage-point difference highlights the critical role of solvent selection when using this specific C5 alpha-oximino ketone as a building block.
| Evidence Dimension | Synthetic yield of diimine-dioxime ligand |
|---|---|
| Target Compound Data | 78% yield |
| Comparator Or Baseline | Aprotic solvent (benzene) yield: 30% |
| Quantified Difference | +48 percentage points (2.6-fold increase) in protic solvent |
| Conditions | Schiff base condensation of 2-hydroxyimino-3-pentanone with 1,4-diaminobutane in C2H5OH vs. benzene |
Why This Matters
Procurement decisions for ligand synthesis should account for solvent-dependent yield optimization; this compound-specific data enables process chemists to select the appropriate solvent system to achieve 2.6-fold higher synthetic efficiency.
- [1] Mirković M, Nikolić N, Mijin D, Ivić M, Kapor A, Tomić Z. Synthesis, characterization and crystal structure of Cu(II) complex with a diimine-dioxime ligand. Journal of the Serbian Chemical Society. 2014; DOI: 10.2298/JSC130910120M. View Source
